Angiogenin (108-123)

Description

Angiogenin (108-123) is a synthetic 16-amino acid peptide fragment derived from the C-terminal region of full-length angiogenin (ANG), a 14.1 kDa protein with ribonucleolytic activity . Key features include:

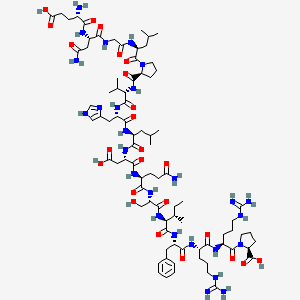

- Structure: Sequence: Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro (residues 108–123) .

- Function: Acts as a secretory ribonuclease, modulating cell proliferation and stress responses. In growth conditions, it stimulates rRNA transcription and angiogenesis; under stress, it inhibits translation and promotes stress granule formation .

- Expression: Highly expressed in the liver, endothelial cells, and spinal neurons .

- Applications: Used in research to study angiogenesis, cancer biology, and neurodegenerative diseases .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPUTWRGWJPLQC-OHUKJTBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H132N26O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1878.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiogenin (108-123) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of Angiogenin (108-123) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the peptide .

Chemical Reactions Analysis

Types of Reactions: Angiogenin (108-123) primarily undergoes interactions rather than traditional chemical reactions. It inhibits the degradation of transfer ribonucleic acid catalyzed by angiogenin in a concentration-dependent manner. This inhibition is significant in various biological assays .

Common Reagents and Conditions: The synthesis of Angiogenin (108-123) involves standard reagents used in peptide synthesis, such as protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products: The primary product of these reactions is the Angiogenin (108-123) peptide itself. In biological assays, it inhibits the enzymatic activity of the full angiogenin protein, leading to decreased neovascularization .

Scientific Research Applications

Cancer Research

Mechanism of Action

Angiogenin (108-123) plays a crucial role in inhibiting angiogenesis, which is vital for tumor growth and metastasis. By binding to angiogenin, this peptide inhibits its ribonucleolytic activity, thus reducing the degradation of transfer RNA and limiting the formation of new blood vessels necessary for tumor progression.

Case Studies

- Tumor Microvessel Density : Research indicates that elevated levels of angiogenin correlate with increased tumor microvessel density and poorer survival rates in colorectal and pancreatic cancers. Studies have shown that angiogenin binds to endothelial cell receptors, activating them to release enzymes that facilitate the breakdown of the basement membrane, allowing for capillary tube formation .

- In Vivo Assays : The chick embryo chorioallantoic membrane (CAM) assay has demonstrated that angiogenin induces significant blood vessel growth when introduced into the system. In controlled experiments, specific doses of angiogenin resulted in observable neovascularization within days .

Neurodegenerative Diseases

Neuroprotective Role

Angiogenin (108-123) has been implicated in neuroprotection, particularly in conditions like Amyotrophic Lateral Sclerosis (ALS). It is secreted by motoneurons and taken up by astroglia, where it mediates protective effects through RNA cleavage mechanisms .

Case Studies

- ALS Models : In studies using transgenic ALS mice, administration of angiogenin extended lifespan and demonstrated neuroprotective effects when applied to primary motoneuron cultures. The peptide's ability to induce RNA cleavage in astrocytes was crucial for its protective mechanism .

- Mutant Analysis : Research on pathogenic mutants of angiogenin has revealed insights into how mutations impact its neuroprotective capabilities. For instance, certain mutations disrupt its ribonucleolytic function without significantly altering its structure, thereby affecting its therapeutic potential .

Antimicrobial Activity

Potential Against Pathogens

Emerging studies suggest that Angiogenin (108-123) exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. This application is still under investigation but shows promise as a novel approach to combating resistant strains of bacteria.

Summary Table of Applications

Mechanism of Action

Angiogenin (108-123) exerts its effects by inhibiting the enzymatic activity of the full angiogenin protein. This inhibition occurs through binding to angiogenin and preventing its interaction with substrates like transfer ribonucleic acid. This mechanism is crucial in reducing angiogenin-induced neovascularization and other biological activities .

Comparison with Similar Compounds

Full-Length Angiogenin (ANG)

Key Findings :

- Angiogenin (108-123) lacks independent enzymatic activity but contributes to RNase activity in hybrid complexes (e.g., with RNase fragments) .

- Full-length ANG’s ribonucleolytic activity is essential for its role in angiogenesis and cancer progression, while the fragment’s functions are more structural or modulatory .

hRNASET2-Derived Peptide (K108-K133)

Key Findings :

RNase A/Angiogenin Hybrid Enzymes

Key Findings :

Other Angiogenic Factors (VEGF, bFGF, IL-8)

Key Findings :

- Unlike VEGF/bFGF/IL-8, angiogenin (108-123) lacks direct association with advanced cancer stages or serum-based prognostic utility .

Biological Activity

Angiogenin (108-123) is a peptide derived from the full-length angiogenin protein, which plays a critical role in angiogenesis—the formation of new blood vessels. This section explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Angiogenin

Angiogenin is a member of the ribonuclease superfamily and is primarily known for its ability to stimulate angiogenesis, particularly in pathological conditions such as cancer. The specific peptide sequence (108-123) retains significant biological activity, contributing to endothelial cell function and neovascularization .

Angiogenin (108-123) exhibits several biological activities:

- Ribonucleolytic Activity : Angiogenin cleaves RNA primarily on the 3′ side of pyrimidine nucleotides through a transphosphorylation/hydrolysis mechanism. Key residues involved include histidine-13, lysine-40, and histidine-114 .

- Actin Interaction : The peptide interacts with actin filaments, influencing their polymerization dynamics. It has been shown to inhibit G-actin polymerization while promoting filament stiffening when bound to preformed F-actin .

- Endothelial Cell Activation : Angiogenin binds to specific receptors on endothelial cells, activating signaling pathways that promote cell migration, proliferation, and survival .

- Inhibition of Smooth Muscle Cell Proliferation : Research indicates that angiogenin can inhibit the proliferation of vascular smooth muscle cells (SMCs), suggesting a regulatory role in vascular remodeling .

Case Studies and Experimental Evidence

- Chick Embryo Chorioallantoic Membrane (CAM) Assay : The angiogenic activity of angiogenin was confirmed through the CAM assay, where the addition of 35 fmol of angiogenin resulted in significant blood vessel formation within several days .

- Rabbit Cornea Implantation : In a more sophisticated method, 3.5 pmol of angiogenin was required to induce extensive neovascularization in rabbit corneas .

- Inhibition of Cell Proliferation : A study demonstrated that human recombinant angiogenin inhibited SMC proliferation by up to 70% at concentrations between 1-10 ng/ml . This indicates its potential therapeutic application in conditions characterized by excessive vascular smooth muscle cell growth.

Comparative Analysis

| Feature | Angiogenin (108-123) | Full-Length Angiogenin |

|---|---|---|

| Ribonucleolytic Activity | Moderate | High |

| Angiogenic Potential | Significant | High |

| Interaction with Actin | Yes | Yes |

| Effect on SMC Proliferation | Yes | Yes |

| Mechanism of Action | Receptor-mediated | Receptor-mediated |

Applications

Given its biological activity, angiogenin (108-123) has potential applications in:

- Cancer Therapy : By modulating angiogenesis, it may be used to inhibit tumor growth and metastasis.

- Cardiovascular Diseases : Its ability to regulate smooth muscle cell proliferation could be beneficial in treating vascular diseases.

- Neuroprotection : Emerging studies suggest that angiogenin may have neuroprotective effects, particularly in neurodegenerative diseases such as ALS and Parkinson's disease .

Q & A

Q. What experimental methodologies are recommended for detecting Angiogenin (108-123) in vitro?

Fluorescence-based assays using aptamer probes are highly effective. For example, singly fluorophore-labeled aptamer probes can detect Angiogenin (108-123) via fluorescence anisotropy, achieving a detection limit of 1.5 nmol/L. This method avoids direct labeling of the peptide or target proteins, simplifying probe design .

Q. How does Angiogenin (108-123) influence cellular processes such as angiogenesis?

Angiogenin (108-123) interacts with ribosomal RNA (rRNA) and transfer RNA (tRNA) to regulate translation. Standard protocols include ribosome co-pelleting assays and tRNA cleavage experiments under controlled conditions (e.g., 10 nM peptide concentration in ternary complexes with eEF1A and GDPCP) to assess ribonucleolytic activity .

Q. What purity standards should be maintained for synthetic Angiogenin (108-123) in functional studies?

Peptide purity >98% is critical for minimizing off-target effects. Analytical methods like SDS-PAGE and Western blotting are used to validate purity and confirm structural integrity, as demonstrated in studies comparing recombinant and refolded angiogenin variants .

Advanced Research Questions

Q. How can cryo-EM resolve structural interactions between Angiogenin (108-123) and the ribosome?

Cryo-EM classification (e.g., Frealign) enables visualization of Angiogenin (108-123) bound to the ribosomal A-site. Key interactions include H69 of 28S rRNA and h44 of 18S rRNA. Masked Fourier shell correlation (FSC) curves and sharpened maps (B-factor: −50 Ų) are used to validate resolution (2.8 Å) and binding specificity .

Q. What strategies address contradictory data on Angiogenin (108-123)’s role in disease progression?

Contradictions (e.g., elevated serum angiogenin in melanoma vs. neurodegenerative diseases) require multivariate analysis. For example, serum levels should be correlated with tumor burden, disease stage, and therapeutic interventions (e.g., cytostatic drugs) using ELISA and survival metrics (overall/progression-free survival) . Meta-analyses of clinical cohorts and in vitro ribosome activation assays are recommended to reconcile mechanistic disparities .

Q. How do mutations in Angiogenin (108-123) (e.g., H13A, K54E) affect its ribonucleolytic activity?

Mutational analysis involves molecular dynamics (MD) simulations and in vitro cleavage assays. For example, H13A abolishes tRNA cleavage activity, while K54E retains basal RNase activity but fails to co-pellet with ribosomes. Functional validation includes Urea-PAGE gels (15% denaturing) and SYBR Gold staining to quantify tRNA degradation .

Q. What experimental designs optimize reproducibility in Angiogenin (108-123) studies?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use standardized lysates (e.g., rabbit reticulocyte lysates) and in vitro reconstituted ribosome complexes.

- Novelty : Incorporate cryo-EM classification and masked FSC validation.

- Ethical : Adhere to clinical data reporting standards (e.g., IRB-approved protocols for serum sampling) .

Methodological Notes

- Data Interpretation : Use masked FSC curves and SYBR Gold-stained gels to distinguish specific vs. non-specific interactions in ribosome assays .

- Controlled Variables : Maintain angiogenin concentrations ≤90 nM in translation inhibition assays to avoid non-physiological effects .

- Statistical Rigor : Apply univariate/multivariate survival analysis (e.g., Cox regression) for clinical correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.